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Compound of Interest

Compound Name:

(2-

((Dimethylamino)methyl)phenyl)bo

ronic acid

Cat. No.: B150912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2-
((dimethylamino)methyl)phenyl)boronic acid, a valuable building block in medicinal

chemistry and materials science. The primary focus of this document is the widely employed

and efficient reductive amination pathway. Alternative synthetic strategies are also discussed,

providing a comprehensive overview for researchers.

Core Synthesis: Reductive Amination
The most common and reliable method for the preparation of (2-
((dimethylamino)methyl)phenyl)boronic acid is the reductive amination of 2-

formylphenylboronic acid with dimethylamine. This method is favored for its operational

simplicity and generally good yields.

Signaling Pathway of Reductive Amination
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Caption: Reductive amination pathway for the synthesis of the target molecule.

Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for reductive amination reactions.[1]

Materials:

2-Formylphenylboronic acid

Dimethylamine hydrochloride

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Sodium acetate

Acetic acid

Tetrahydrofuran (THF), anhydrous
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Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2-formylphenylboronic acid (1.0 eq) in anhydrous THF, add dimethylamine

hydrochloride (2.0 eq), sodium acetate (1.6 eq), and a catalytic amount of acetic acid (0.6

eq).

Stir the resulting suspension at 0 °C for 5-10 minutes.

Add sodium triacetoxyborohydride (2.2 eq) portion-wise to the reaction mixture, maintaining

the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until reaction

completion is confirmed by TLC or LC-MS.

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data
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Parameter Value Reference

Starting Material 2-Formylphenylboronic acid [1]

Reagent Dimethylamine Hydrochloride [1]

Reducing Agent Sodium Triacetoxyborohydride [1]

Solvent Tetrahydrofuran (THF) [1]

Typical Yield 70-85% Adapted from[1]

Purity >95% (post-chromatography) Adapted from[1]

Alternative Synthetic Routes
While reductive amination is the preferred method, other synthetic strategies can be employed.

Alkylation of Dimethylamine
This approach involves the direct alkylation of dimethylamine with a suitable electrophile, such

as 2-(bromomethyl)phenylboronic acid or its pinacol ester.
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Starting Material:
2-(Bromomethyl)phenylboronic acid

 or its pinacol ester

Dissolve in a suitable
 aprotic solvent (e.g., THF, DMF)

Add excess dimethylamine
(solution in THF or as a gas)

Stir at room temperature
or with gentle heating

Aqueous workup to remove
 excess amine and salts

Purification by chromatography
or recrystallization

Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis via alkylation of dimethylamine.
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Grignard Reagent-based Synthesis
A more classical organometallic approach involves the formation of a Grignard reagent from a

suitable precursor, followed by borylation.
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Starting Material:
2-Bromobenzyl bromide

React with dimethylamine to form
2-bromo-N,N-dimethylbenzylamine

Formation of Grignard reagent
with magnesium turnings in THF

Reaction with a trialkyl borate
(e.g., trimethyl borate) at low temperature

Acidic workup to hydrolyze
the boronate ester

Purification

Final Product

Click to download full resolution via product page

Caption: Workflow for the Grignard-based synthesis of the target molecule.
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Summary of Synthetic Routes
Synthetic
Route

Key Starting
Materials

Key Reagents Advantages Disadvantages

Reductive

Amination

2-

Formylphenylbor

onic acid

Dimethylamine,

NaBH(OAc)₃

Mild conditions,

high functional

group tolerance,

good yields.

Availability of the

starting

aldehyde.

Alkylation

2-

(Bromomethyl)ph

enylboronic acid

or its pinacol

ester

Dimethylamine
Direct C-N bond

formation.

Potential for

over-alkylation,

lability of the

boronic acid.

Grignard

Reaction

2-Bromobenzyl

bromide

Mg, Trialkyl

borate,

Dimethylamine

Utilizes readily

available starting

materials.

Multi-step,

requires inert

conditions,

sensitive

functional groups

may not be

tolerated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150912?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

